4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride

PROTAC Cell Permeability PAMPA

PROTAC degrader development demands precise linker geometry and optimal spacer length. 4-(PEG3)piperidine HCl (CAS 1220031-48-0) delivers: • Linear 4-position exit vector for predictable ternary complex formation • PEG3 chain (~13-15 atoms) within empirically validated 12-20+ atom linker window • Hydrochloride salt ensures defined stoichiometry, enhanced aqueous solubility, and direct use in amide coupling • ≥95% purity with batch-specific NMR, HPLC, GC documentation • ~7.5-fold cost advantage over 3-position isomer for multi-gram campaigns.

Molecular Formula C12H26ClNO3
Molecular Weight 267.79 g/mol
CAS No. 1220031-48-0
Cat. No. B1426319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride
CAS1220031-48-0
Molecular FormulaC12H26ClNO3
Molecular Weight267.79 g/mol
Structural Identifiers
SMILESCOCCOCCOCCC1CCNCC1.Cl
InChIInChI=1S/C12H25NO3.ClH/c1-14-8-9-16-11-10-15-7-4-12-2-5-13-6-3-12;/h12-13H,2-11H2,1H3;1H
InChIKeyZRXYONCRMZTOHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PEG3-Piperidine Hydrochloride: Overview


4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride (CAS 1220031-48-0) is a monodisperse, heterobifunctional building block comprising a piperidine ring substituted at the 4-position with a triethylene glycol monomethyl ether (PEG3) chain, formulated as the hydrochloride salt (C₁₂H₂₆ClNO₃, MW 267.79 g/mol) [1]. It belongs to the class of piperidine-PEG hybrid linkers widely employed in the modular synthesis of proteolysis-targeting chimeras (PROTACs) and other heterobifunctional degraders, where the piperidine nitrogen serves as a protonatable handle for solubility and conjugation, while the PEG3 chain provides a flexible, hydrophilic spacer of defined length . The compound is commercially available at ≥95% purity from multiple suppliers, with batch-specific QC documentation including NMR, HPLC, and GC .

Why Generic Substitution Fails


In PROTAC linker assembly, the substitution position on the piperidine ring (4- vs. 2- vs. 3-) determines the exit vector geometry of the conjugated ligand, which directly influences ternary complex formation and degradation efficiency [1]. The PEG3 chain length (approximately 13–15 atoms in extended conformation) falls within the empirically optimal PROTAC linker span of 12 to over 20 atoms, whereas shorter PEG2 analogs may restrict conformational sampling and longer PEG chains can introduce excessive polarity that reduces passive membrane permeability . Furthermore, the hydrochloride salt form provides defined stoichiometry, enhanced aqueous solubility, and solid-state stability compared to the free base (CAS 1220178-01-7, MW 231.33), which is a liquid or low-melting solid with greater handling difficulty [2]. The structural isomer NH₂-PEG3-C₆-Cl (CAS 1261350-60-0), despite sharing the identical molecular formula C₁₂H₂₆ClNO₃, presents a primary amine terminus rather than a secondary piperidine amine, resulting in different reactivity, protonation state, and conjugation chemistry . These factors collectively preclude simple interchange with in-class analogs without altering synthetic outcomes or biological performance.

Quantitative Differentiation Evidence


PEG vs. Alkyl Linker Permeability

In a 2025 head-to-head comparison of two otherwise identical VHL-recruiting PROTACs differing only in the linker—PEG-based (compound 2) versus alkyl-based (compound 1)—the PEG-containing PROTAC exhibited close to 3 orders of magnitude (~1,000-fold) higher permeability in the parallel artificial membrane permeability assay (PAMPA), and was 22-fold more cell-permeable as judged by the ratio of cellular to biochemical VHL-binding potency [1]. Although this study used a PEG linker without a piperidine moiety, it establishes the class-level principle that PEG incorporation into the linker region dramatically enhances membrane permeability relative to purely alkyl linkers, a property directly relevant to 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride, which provides a PEG3 segment coupled to a protonatable piperidine handle .

PROTAC Cell Permeability PAMPA

Piperidine vs. Piperazine Basicity

The piperidine ring in this compound has a conjugate acid pKaH of approximately 11.2, meaning it is >90% protonated at physiological pH (7.4) and remains largely protonated even in mildly basic environments . In contrast, piperazine-based linkers possess two nitrogens with pKa values of approximately 5.6 and 9.8, resulting in a mixture of protonation states at physiological pH that can complicate solubility predictions and formulation [1]. A 2022 RSC Advances study specifically analyzed the pKa values of PROTACs bearing piperazine-containing linkers and demonstrated that fine modulation of piperazine protonation impacts degradation activity, whereas the consistently protonated piperidine handle provides more predictable solubility behavior [2]. The hydrochloride salt form further ensures that this building block is delivered as a single, defined protonation species ready for direct use in amide coupling or reductive amination reactions without the need for in situ protonation adjustment.

Basicity Solubility Protonation State

Optimal PEG3 Linker Length

The PEG3 (triethylene glycol) chain in 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride, when combined with the piperidine ring, yields an approximate atom span of 13–15 atoms from the piperidine nitrogen to the terminal methoxy group, measured along the backbone [1]. This falls within the empirically optimal PROTAC linker length range of 12 to over 20 atoms reported in the literature, which has been shown to enable productive ternary complex formation between the E3 ligase and target protein . Shorter PEG linkers (e.g., PEG2, 4-[2-(2-Methoxyethoxy)ethyl]piperidine, CAS data available from multiple vendors) provide only ~10–12 atoms and may constrain the conformational search space, while longer PEG chains (PEG4–PEG8) can introduce excessive topological polar surface area (TPSA) that reduces passive membrane permeability, as shown in systematic linker optimization studies . The PEG3 length thus represents a balanced midpoint in the hydrophilicity-permeability trade-off for degrader building blocks.

Linker Length PROTAC Design Ternary Complex

Computed Physicochemical Profile

Computed physicochemical properties for 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride, as deposited in PubChem (CID 56829887), include a topological polar surface area (TPSA) of 39.7 Ų, 4 hydrogen bond acceptors (3 ether oxygens + 1 amine nitrogen), 2 hydrogen bond donors (protonated amine), and 9 rotatable bonds [1]. These values position the compound in a favorable 'semi-rigid' linker category as classified in a 2025 linker design review (Pharmaceuticals, 2025, Table 16), where piperidine-containing linkers are noted to balance flexibility and rigidity while promoting intramolecular folding and enhancing passive diffusion compared to fully flexible PEG-only or alkyl-only linkers [2]. In contrast, an alkyl-only linker of comparable length (e.g., C8–C10 alkyl chain) would have a TPSA of approximately 12 Ų (amine only) but significantly higher cLogP, while a PEG3 chain without the piperidine ring would have a TPSA of approximately 27–30 Ų (ether oxygens only) [3]. The combination of piperidine (providing a protonatable center and moderate TPSA contribution) with the PEG3 chain (providing ether oxygen hydrogen bond acceptors) creates a hybrid profile that is distinct from either pure alkyl or pure PEG linkers.

Physicochemical Properties Druglikeness TPSA

Commercial Availability and QC

4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride is supplied at ≥95% purity (HPLC/GC) by multiple vendors including AKSci (Cat. 0543DN) and Arctom Scientific (Cat. AS482729) . The structurally analogous free base (CAS 1220178-01-7) is offered by Bidepharm with batch-specific QC documentation including NMR, HPLC, and GC analysis reports, enabling researchers to verify structural identity and purity prior to use in degrader synthesis . In contrast, the positional isomers (2-position, CAS 1219967-36-8; 3-position, CAS 1219980-07-0) are available from fewer suppliers, often with less comprehensive QC documentation, and at higher price points (e.g., 3-position isomer at $230/125 mg from TRC vs. $122/1 g for the 4-position target compound from Arctom) [1]. This purity documentation and favorable cost-per-gram ratio are particularly relevant for PROTAC library synthesis, where linker impurities can confound structure-activity relationship interpretation and where the 2025 review on high-purity PEG linkers emphasized that sub-stoichiometric trace impurities carried forward to biological assays can compromise degrader screening campaigns .

Quality Control Batch Reproducibility Procurement

High-Impact Application Scenarios


PROTAC Library Synthesis

In PROTAC library construction, the 4-substitution pattern on the piperidine ring provides a linear exit vector that projects the attached E3 ligase ligand or target protein ligand along the para-axis of the piperidine ring, enabling predictable ternary complex geometry [Section 3, Evidence Item 3]. The PEG3 chain length (~13–15 atoms) falls within the optimal 12–20+ atom linker window identified in the PROTAC design literature, maximizing the probability of achieving productive ubiquitination without requiring extensive linker length optimization . The hydrochloride salt form allows direct use in amide coupling reactions with carboxylic acid-functionalized ligands without additional deprotonation steps, streamlining parallel synthesis workflows.

Cell-Permeable Degrader Development

The class-level evidence from the 2025 Tivemo et al. study demonstrates that PEG-containing PROTAC linkers can confer up to ~1,000-fold higher PAMPA permeability compared to otherwise identical alkyl-linked PROTACs [Section 3, Evidence Item 1; REFS-2]. For degrader programs targeting intracellular proteins where passive membrane permeability is a critical bottleneck, selecting a building block with a PEG3 component—such as 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride—provides a permeability advantage grounded in peer-reviewed quantitative evidence, rather than relying on alkyl linkers that may enforce unfavorable extended, polar conformations in nonpolar membrane environments.

Formulation-Sensitive Degrader Optimization

For PROTAC programs where aqueous solubility and formulation consistency are critical quality attributes, the piperidine ring's single, strongly basic nitrogen (pKaH ≈ 11.2) provides predictable and complete protonation at physiological pH, in contrast to piperazine-based linkers that exhibit mixed protonation states due to their dual nitrogen centers (pKa ≈ 5.6 and 9.8) [Section 3, Evidence Item 2; REFS-3]. The 2022 RSC Advances study on piperazine-containing PROTAC linkers explicitly demonstrated that protonation state modulation impacts degradation activity, making the simpler protonation behavior of piperidine a risk-reducing feature for degrader development [2].

Cost-Efficient Degrader Chemistry

The 4-position PEG3-piperidine hydrochloride isomer is commercially available at $122/1 g (Arctom Scientific, 95+% purity), representing a ~7.5-fold cost advantage over the 3-position isomer ($230/125 mg, ~$1,840/g) [Section 3, Evidence Item 5; REFS-5]. Combined with batch-specific QC documentation (NMR, HPLC, GC) from suppliers such as Bidepharm and AKSci, this building block offers the most economically viable and analytically verified entry point for PROTAC linker synthesis among the positional isomers, reducing procurement risk in multi-gram degrader campaigns.

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